A Comprehensive Technical Guide to 2-[(4-Bromophenyl)methanesulfonyl]acetic Acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-[(4-Bromophenyl)methanesulfonyl]acetic Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the compound's core physicochemical properties, outlines a robust and logical synthetic pathway with detailed protocols, and explores its potential applications as a versatile chemical intermediate. By grounding theoretical concepts in practical, field-proven methodologies, this guide serves as an essential resource for scientists engaged in drug discovery and the development of novel molecular entities.
Molecular Profile and Physicochemical Properties
2-[(4-Bromophenyl)methanesulfonyl]acetic acid is a bifunctional organic compound characterized by three key structural motifs: a para-substituted bromophenyl ring, a sulfonyl group, and a carboxylic acid moiety. This unique combination of functional groups imparts a specific set of chemical properties that make it a valuable building block in organic synthesis.
The presence of the aryl bromide provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.[1] The sulfonyl group acts as a stable and strong electron-withdrawing group and a hydrogen bond acceptor, which can be crucial for modulating the electronic properties and biological interactions of derivative compounds. The terminal carboxylic acid offers a site for derivatization into esters, amides, or for forming salts, which is fundamental in drug development for tuning solubility and bioavailability.
A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄S | PubChem[2] |
| Molecular Weight | 293.13 g/mol | Smolecule[3] |
| Monoisotopic Mass | 291.9405 Da | PubChem[2] |
| CAS Number | 81431-45-0 | Sigma-Aldrich |
| Physical Form | Powder | Sigma-Aldrich |
| Melting Point | 177-179 °C | Sigma-Aldrich |
| InChIKey | VMYFZBLZKJJKLR-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Br | PubChem[2] |
Synthesis and Mechanistic Rationale
While numerous synthetic routes can be conceptualized, a highly reliable and industrially scalable approach involves the S-alkylation of a thiol followed by oxidation. This pathway is favored for its high-yield steps and the commercial availability of starting materials. The workflow is designed to be self-validating, with clear purification and characterization checkpoints after each critical transformation.
Caption: Proposed synthetic workflow for 2-[(4-Bromophenyl)methanesulfonyl]acetic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-[(4-bromophenyl)methylthio]acetate
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To a stirred solution of ethyl thioglycolate (1.0 eq) in anhydrous acetone (10 mL/mmol), add potassium carbonate (1.5 eq).
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Add 4-bromobenzyl bromide (1.05 eq) portion-wise at room temperature.
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Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Causality: The use of potassium carbonate provides a solid base that is easily filtered off, simplifying the workup. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.
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After cooling, filter the solid residue and wash with acetone.
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Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure thioether intermediate.
Step 2: Synthesis of Ethyl 2-[(4-bromophenyl)methanesulfonyl]acetate
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Dissolve the thioether intermediate (1.0 eq) in dichloromethane (DCM, 15 mL/mmol).
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Cool the solution to 0 °C in an ice bath.
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Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C.
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Causality: Using a slight excess of a strong oxidizing agent like m-CPBA ensures the complete conversion of the sulfide to the sulfone. DCM is an excellent solvent that is inert to the oxidation conditions.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the sulfone ester.
Step 3: Hydrolysis to 2-[(4-Bromophenyl)methanesulfonyl]acetic acid
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Dissolve the sulfone ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio, 10 mL/mmol).
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Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
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Causality: Saponification using LiOH is a standard method for hydrolyzing esters. The THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.
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Once the reaction is complete, concentrate the mixture to remove THF.
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Dilute the aqueous residue with water and acidify to pH ~2 with 1M HCl.
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The resulting white precipitate is the target acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, structure, and purity of the final compound. A multi-technique approach ensures a self-validating system where each result corroborates the others.
Caption: Standard analytical workflow for compound characterization and quality control.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the aromatic protons on the bromophenyl ring (two doublets, AA'BB' system), a singlet for the benzylic methylene protons, and a singlet for the methylene protons adjacent to the carboxylic acid.
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M, M+2 peaks of nearly equal intensity).
| Adduct | Calculated m/z |
| [M-H]⁻ | 290.93322 |
| [M+H]⁺ | 292.94778 |
| [M+Na]⁺ | 314.92972 |
| (Data sourced from PubChem predictions[2]) |
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Infrared (IR) Spectroscopy: Expected characteristic absorption bands include a broad peak around 3000 cm⁻¹ (O-H of carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and two strong peaks around 1300 cm⁻¹ and 1100 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfone).
Applications in Research and Drug Development
While specific biological activities for 2-[(4-Bromophenyl)methanesulfonyl]acetic acid are not extensively documented, its structure represents a valuable scaffold for creating diverse libraries of new chemical entities. Its utility stems from the strategic placement of its functional groups.
Caption: Reactivity sites and potential derivatizations of the core scaffold.
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Aryl Bromide as a Synthetic Hub: The para-bromophenyl group is a linchpin for introducing molecular complexity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of bi-aryl compounds, acetylenic derivatives, and complex amines or ethers. This versatility is crucial in lead optimization, where systematic modification of a scaffold is required to probe structure-activity relationships (SAR).[1] The development of novel anticancer and antimicrobial agents has often relied on derivatives of bromophenyl structures.[4][5][6]
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Sulfone as a Pharmacophore: The sulfone group is a metabolically stable mimic of other functional groups like sulfoxides or ethers. As a potent hydrogen bond acceptor with a defined geometry, it can form critical interactions with protein targets, enhancing binding affinity and selectivity.
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Carboxylic Acid for Derivatization: The acetic acid moiety is a classic functional group in drug design. It can be converted into a vast array of amides and esters to build combinatorial libraries. This allows for fine-tuning of properties such as cell permeability, metabolic stability, and target engagement. Furthermore, the acidic proton allows for salt formation, which is a primary strategy for improving the aqueous solubility and formulation of active pharmaceutical ingredients (APIs).
Safety and Handling
According to supplier safety data, 2-[(4-Bromophenyl)methanesulfonyl]acetic acid is classified as a warning-level hazard.
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GHS Pictogram: GHS07 (Exclamation Mark)
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.
References
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PubChem. 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. National Center for Biotechnology Information. [Link]
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DC Fine Chemicals. 2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis. DC Fine Chemicals. [Link]
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Matrix Fine Chemicals. 2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8. Matrix Fine Chemicals. [Link]
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
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PubChem. 2-[(4-bromophenyl)methanesulfonyl]acetic acid. National Center for Biotechnology Information. [Link]
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Wikipedia. 4-Bromophenylacetic acid. Wikipedia. [Link]
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PubChem. 2-Bromophenylacetic acid. National Center for Biotechnology Information. [Link]
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ChemBK. Acetic acid, 2-[[(4-cyanophenyl)methyl]sulfonyl]-. ChemBK. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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PubMed. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information. [Link]
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Drug Development and Registration. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance.... Drug Development and Registration. [Link]
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ResearchGate. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
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MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
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MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
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